molecular formula C27H31NO4S B1279065 Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 240423-53-4

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

Cat. No. B1279065
M. Wt: 465.6 g/mol
InChI Key: MCELVTKIIIBSDU-ATIYNZHBSA-N
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Description

The compound you mentioned is a type of ester. Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often derived from carboxylic acids . A carboxylic acid contains the -COOH group, and in an ester, the hydrogen in this group is replaced by a hydrocarbon group of some kind. This could be a methyl group, an ethyl group, or much larger groups .


Synthesis Analysis

Esters can be formed through a variety of methods. One common method is through the reaction of a carboxylic acid and an alcohol in a process known as Fischer esterification . Another method involves the acetylation of amines using catalytic acetic acid .


Molecular Structure Analysis

The molecular structure of esters involves an oxygen atom connected to a carbonyl carbon atom and a hydrocarbon group. The exact structure would depend on the specific groups attached to the ester group .


Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also be reduced to primary alcohols using LiAlH4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant odors, and are therefore frequently used in food flavorings and perfumes . They are less dense than water, and many are insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester has been used in the synthesis of sulfur compounds, with specific applications in sulfonation and acylation reactions. These processes are fundamental in the development of various chemical compounds (Abiko, 2003). Additionally, it plays a role in enantioselective and diastereoselective reactions, which are crucial for the synthesis of chiral compounds (Abiko, 2003).

Application in Combinatorial Chemistry

  • This compound is significant in the field of combinatorial chemistry. It serves as an intermediate in the synthesis of various nitrogenous heterocycles like indazoles, quinazolinones, and quinoxalinones. These heterocycles are important in pharmaceutical and material sciences (Smyslová, Kisseljova, & Krchňák, 2014).

Role in Advanced Synthetic Procedures

  • The compound is instrumental in advanced synthetic procedures such as the preparation of arylacetic esters, which are significant in pharmaceutical chemistry. This includes methods for synthesizing phenylacetic esters starting from benzaldehyde (Ogura, Itō, & Tsughihashi, 1979).

Enzymatic Kinetic Resolution

  • It has also been used in the enzymatic kinetic resolution of chiral amines, which is a crucial process in the production of enantiomerically pure compounds. This application is significant for the pharmaceutical industry, where the chirality of drugs can have a profound impact on their efficacy and safety (Olah et al., 2018).

Safety And Hazards

The safety and hazards associated with esters also depend on their specific structure. Some esters are relatively harmless and are used in food flavorings, while others can be harmful if ingested or come into contact with the skin .

Future Directions

The future directions of research into esters and their derivatives are vast. They are important in a wide range of industries, including the food industry, the perfume industry, and the pharmaceutical industry . Future research could involve the synthesis of new esters with desirable properties, or the development of new synthetic methods .

properties

IUPAC Name

[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S/c1-19-16-20(2)27(21(3)17-19)33(30,31)28(18-24-12-8-6-9-13-24)22(4)26(32-23(5)29)25-14-10-7-11-15-25/h6-17,22,26H,18H2,1-5H3/t22-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCELVTKIIIBSDU-ATIYNZHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447888
Record name (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

CAS RN

240423-53-4
Record name (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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